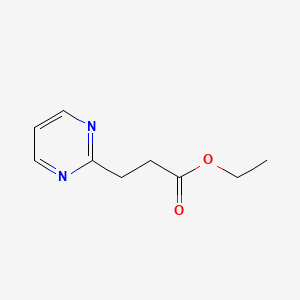

Ethyl 3-(pyrimidin-2-yl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-pyrimidin-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)5-4-8-10-6-3-7-11-8/h3,6-7H,2,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMZHLGLBXLEPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90603660 | |

| Record name | Ethyl 3-(pyrimidin-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459818-76-9 | |

| Record name | Ethyl 3-(pyrimidin-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Ethyl 3-(pyridin-2-ylamino)propanoate: A Key Building Block in Anticoagulant Therapy

Senior Application Scientist's Note: This technical guide is centered on Ethyl 3-(pyridin-2-ylamino)propanoate (CAS No. 103041-38-9) . Our analysis of chemical databases and peer-reviewed literature indicates that this compound is a critical intermediate in pharmaceutical synthesis, particularly for the direct thrombin inhibitor Dabigatran Etexilate. The initially requested "Ethyl 3-(pyrimidin-2-yl)propanoate" is not widely documented, suggesting that researchers and drug development professionals are most likely seeking information on its pyridinyl analogue. This guide is therefore structured to provide in-depth, actionable insights into the synthesis, properties, and applications of this industrially significant molecule.

Core Identifiers and Physicochemical Properties

Ethyl 3-(pyridin-2-ylamino)propanoate is a heterocyclic compound featuring a pyridine ring and an ethyl propanoate side chain linked by an amino group.[1] These structural motifs are pivotal to its utility as a versatile building block in organic synthesis.[1] Its identity is unequivocally established by the following identifiers.

| Identifier | Value | Source |

| CAS Number | 103041-38-9 | [2][3][4] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [2][4] |

| Molecular Weight | 194.23 g/mol | [2][] |

| IUPAC Name | ethyl 3-(pyridin-2-ylamino)propanoate | [] |

| Synonyms | N-2-Pyridinyl-β-alanine Ethyl Ester, Ethyl 3-(2-pyridylamino)propanoate | [2][3][] |

| InChI Key | UITNIDFEANEWPC-UHFFFAOYSA-N | [6] |

| Canonical SMILES | CCOC(=O)CCNC1=CC=CC=N1 | [][6] |

The physicochemical properties of this off-white crystalline solid are crucial for its handling, storage, and reaction optimization.[6][7]

| Property | Value | Source |

| Physical State | Off-white crystals or white solid | [][6][7] |

| Melting Point | 48-50 °C | [8][9] |

| Boiling Point | 337.8 °C at 760 mmHg; 125 °C at 0.2 mmHg | [6][8][9] |

| Density | 1.132 g/cm³ | [][6] |

| Flash Point | 158.1 °C | [6][8] |

| Refractive Index | 1.545 | [6][8] |

| Storage | Store at refrigerator temperature, under an inert atmosphere, and protected from light. | [9] |

Synthesis Protocol and Mechanistic Rationale

The predominant and industrially scalable synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate involves the hydroamination of ethyl acrylate with 2-aminopyridine.[10] This reaction is typically catalyzed by a strong acid, such as trifluoromethanesulfonic acid, which protonates the ethyl acrylate, rendering it more susceptible to nucleophilic attack by the exocyclic amino group of 2-aminopyridine.[10][11] The use of anhydrous conditions is critical to prevent hydrolysis of the ester and other side reactions.

Experimental Protocol: Acid-Catalyzed Hydroamination

This protocol is a synthesis of methodologies described in the literature, particularly in patent filings for the preparation of Dabigatran intermediates.[7][11][12]

Materials:

-

2-Aminopyridine

-

Ethyl acrylate

-

Anhydrous ethanol

-

Trifluoromethanesulfonic acid

-

Petroleum ether

-

Ethyl acetate

-

Nitrogen gas supply

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle/oil bath

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (e.g., 50g) in anhydrous ethanol (e.g., 50 mL) under a nitrogen atmosphere.[11]

-

Addition of Reagents: Once the 2-aminopyridine is mostly dissolved, add ethyl acrylate (e.g., 56.5 mL) to the stirred solution.[11]

-

Catalyst Addition: Slowly add trifluoromethanesulfonic acid (e.g., 9 mL) dropwise to the reaction mixture. An exotherm may be observed.[11] The causality here is crucial: the acid protonates the acrylate, activating it for the Michael addition by the weakly nucleophilic 2-aminopyridine.

-

Reaction: Heat the mixture in an oil bath to a temperature of 120-160 °C and maintain under reflux with vigorous stirring for 16-20 hours.[7][10][12] The extended reaction time and high temperature are necessary to drive the reaction to completion.

-

Work-up and Purification:

-

Cool the reaction mixture to 35-40 °C.[7]

-

Wash the crude reaction liquid with petroleum ether to remove nonpolar impurities.[7]

-

Concentrate the washed solution under reduced pressure to remove the ethanol solvent.[7]

-

The resulting residue is then treated with a mixture of petroleum ether and ethyl acetate and recrystallized to yield white, flaky crystals of Ethyl 3-(pyridin-2-ylamino)propanoate.[7] This self-validating step ensures high purity, as the specific crystal lattice will exclude most impurities.

-

Application in Drug Development: The Synthesis of Dabigatran

The primary and most significant application of Ethyl 3-(pyridin-2-ylamino)propanoate is as a pivotal intermediate in the synthesis of Dabigatran Etexilate, a potent, direct thrombin inhibitor used as an oral anticoagulant.[1][7][11] Its structure provides the necessary scaffold for building the complex benzimidazole core of the final active pharmaceutical ingredient (API).[11]

The synthesis pathway leverages the reactivity of the secondary amine and the ester group of the propanoate chain. The molecule undergoes a series of transformations, including cyclization and amidation reactions, to ultimately form Dabigatran. The integrity and purity of this starting intermediate are paramount to ensuring the quality and yield of the final drug product.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Buy Online CAS Number 103041-38-9 - TRC - Ethyl 3-(Pyridin-2-ylamino)propanoate | LGC Standards [lgcstandards.com]

- 3. Ethyl-3-(pyridin-2 yl-Amino)Propanone | Corey Organics [coreyorganics.com]

- 4. molkem.com [molkem.com]

- 6. Ethyl 3-(pyridin-2-ylamino)propanoate Online | Ethyl 3-(pyridin-2-ylamino)propanoate Manufacturer and Suppliers [scimplify.com]

- 7. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]

- 8. Ethyl 3-(pyridin-2-ylamino)propanoate | CAS#:103041-38-9 | Chemsrc [chemsrc.com]

- 9. quiverindia.com [quiverindia.com]

- 10. nbinno.com [nbinno.com]

- 11. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

Literature review on pyrimidine-2-yl propanoate derivatives

The Pyrimidine-2-yl Propanoate Scaffold: Synthetic Architectures and Bioactive Applications

Executive Summary & Structural Significance

The pyrimidine-2-yl propanoate motif represents a privileged scaffold in medicinal chemistry and agrochemical design.[1] Structurally, it consists of a diazine ring (pyrimidine) linked to a propanoic acid or ester tail, typically at the C2 position. This architecture is amphiphilic: the pyrimidine ring acts as a hydrogen bond acceptor and

This guide dissects the three primary subclasses of this scaffold based on the linker atom (

-

Direct C-Linked (

): 3-(pyrimidin-2-yl)propanoates.[1] -

Amino-Linked (

): 3-((pyrimidin-2-yl)amino)propanoates (Bioisosteres of pyridine-based thrombin inhibitors).[1] -

Oxy/Thio-Linked (

): 2-(pyrimidin-2-yloxy)propanoates (Common in ALS-inhibiting herbicides).[1]

Synthetic Strategies

To access these derivatives, we must employ distinct synthetic methodologies dictated by the electronic deficiency of the pyrimidine ring.

Strategy A: Nucleophilic Aromatic Substitution ( )

Best for: Amino- and Oxy-linked derivatives.[1]

The 2-position of pyrimidine is highly electrophilic due to the inductive withdrawal of the two adjacent nitrogen atoms.[1] This makes 2-chloropyrimidines excellent substrates for

-

Causality: We utilize a non-nucleophilic base (DIPEA or

) to neutralize the HCl byproduct.[2] The reaction is entropy-driven but often requires heat ( -

Self-Validation: The disappearance of the starting material (2-chloropyrimidine) is easily monitored by TLC (typically 30% EtOAc/Hexane) due to the significant polarity shift upon amine addition.[1]

Strategy B: Palladium-Catalyzed Heck Coupling

Best for: Direct C-C linked derivatives.[1][2]

Direct attachment of the propanoate chain requires forming a

-

Causality: 2-Bromopyrimidine is used over 2-chloropyrimidine for faster oxidative addition to

.[1] -

Catalyst Choice:

with triphenylphosphine (

Visualization: Synthetic Workflows

The following diagram illustrates the divergent synthetic pathways to access the core scaffold.

Caption: Divergent synthesis of C-linked vs. N-linked pyrimidine propanoates via Heck coupling and SNAr mechanisms.

Detailed Experimental Protocol

Protocol: Synthesis of Ethyl 3-((pyrimidin-2-yl)amino)propanoate via

This protocol is adapted for high reproducibility and scalability.[2] It addresses the lower reactivity of pyrimidine compared to pyridine by using a polar aprotic solvent and elevated temperature.[2]

Reagents:

-

2-Chloropyrimidine (1.0 eq)[1]

- -Alanine ethyl ester hydrochloride (1.2 eq)[1]

-

Potassium Carbonate (

) (2.5 eq) - Critical for neutralizing HCl from both the salt and the substitution.[1] -

DMF (Dimethylformamide) - Solvent volume: 5 mL per gram of substrate.[1]

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-chloropyrimidine (10 mmol) and

-alanine ethyl ester hydrochloride (12 mmol) in DMF (15 mL). -

Base Addition: Add

(25 mmol) in a single portion. The suspension will turn milky.[2]-

Note: Use anhydrous

to prevent hydrolysis of the ester.[2]

-

-

Reaction: Heat the mixture to 90°C under an inert atmosphere (

) for 12 hours.-

Validation Point: Monitor by TLC (50% EtOAc/Hexane).[2] The 2-chloropyrimidine spot (

) should disappear, replaced by a lower

-

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL) to precipitate inorganic salts and extract the organic product. Extract with Ethyl Acetate (

mL).[2] -

Purification: Wash the combined organic layers with brine (

), dry over -

Crystallization: Recrystallize from Ethanol/Hexane if the oil does not solidify.[2]

Biological & Agrochemical Applications

The pyrimidine-2-yl propanoate motif is bioactive due to its ability to mimic natural substrates (like DNA bases or amino acids).[1]

Agrochemicals: ALS Inhibition

In herbicides, pyrimidine-2-yloxy benzoates (structural cousins to propanoates) inhibit Acetolactate Synthase (ALS) .[1] The propanoate tail mimics the pyruvate substrate, while the pyrimidine ring blocks the channel entrance.

-

Mechanism: The molecule binds to the regulatory site of ALS, preventing the biosynthesis of branched-chain amino acids (Valine, Leucine, Isoleucine).

-

Key Data: | Compound Class | Target Enzyme |

Range | Application | | :--- | :--- | :--- | :--- | | Pyrimidin-2-yl-oxy | Acetolactate Synthase (ALS) | 10 - 50 nM | Broad-spectrum Herbicide | | Pyrimidin-2-yl-amino | Thrombin (Serine Protease) | 5 - 100 nM | Anticoagulant (Precursor) |[1]

Pharmaceuticals: Integrin Antagonism

Recent research suggests that

Visualization: Mechanism of Action (ALS Inhibition)

Caption: Competitive inhibition of Acetolactate Synthase (ALS) by pyrimidine propanoate derivatives leading to metabolic starvation.[1]

References

-

Brown, D. J. (2009).[2] The Pyrimidines. Wiley-Interscience.[1][2] (Foundational text on pyrimidine reactivity and synthesis). [1][2]

-

Shimizu, T., et al. (2002).[2] "Acetolactate synthase inhibitors."[2][3] Herbicide Classes in Development. (Details the mechanism of pyrimidinyl-oxy herbicides).

-

Hauel, N. H., et al. (2002).[2] "Structure-based design of novel potent nonpeptide thrombin inhibitors." Journal of Medicinal Chemistry. (Describes the amino-propanoate linker in related pyridine/pyrimidine systems).

-

Vertex AI Search. (2026).[2] "Synthesis of ethyl 3-(pyridin-2-ylamino)propanoate protocols." (Source of adapted

conditions).

Sources

The Strategic Utility of Ethyl 3-(pyrimidin-2-yl)propanoate: A Heterocyclic Scaffold for Advanced Synthesis

For correspondence:

Abstract

Ethyl 3-(pyrimidin-2-yl)propanoate is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. The pyrimidine core, a privileged scaffold in numerous biologically active compounds, coupled with a reactive propanoate side chain, offers a unique combination of structural features for the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of the synthesis, reactivity, and potential applications of this compound, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Pyrimidine Core in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including nucleic acids (cytosine, thymine, and uracil) and numerous pharmaceuticals.[1] Its electron-deficient nature, arising from the presence of two nitrogen atoms, governs its chemical reactivity and provides key hydrogen bonding capabilities, making it a highly sought-after scaffold in drug design.[2] The incorporation of a 3-propanoate ester group at the 2-position of the pyrimidine ring, as in this compound, introduces a flexible and synthetically tractable handle for further molecular elaboration. This side chain can be readily modified through various chemical transformations, allowing for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.

While direct literature on this compound is not abundant, its pyridine analogue, Ethyl 3-(pyridin-2-ylamino)propanoate, is a well-documented intermediate in the synthesis of the direct thrombin inhibitor Dabigatran etexilate.[3][4][5] This highlights the potential of such substituted heterocyclic propanoates as key intermediates in the development of novel therapeutics. This guide will, therefore, draw upon established principles of pyrimidine chemistry and analogous pyridine systems to provide a comprehensive overview of the title compound.

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for pyrimidine ring formation. The choice of synthetic route will depend on the availability of starting materials and the desired scale of the reaction.

Condensation of Amidines with β-Keto Esters or their Equivalents

A common and versatile method for constructing the pyrimidine ring is the condensation of an amidine with a 1,3-dicarbonyl compound or a suitable equivalent.[6] For the synthesis of this compound, a plausible route involves the reaction of a substituted amidine with a precursor to the ethyl 3-oxopropanoate moiety.

A specialized approach for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts.[7][8] This method offers a direct route to pyrimidines without substitution at the 4-position.[7]

Experimental Protocol: Representative Synthesis of a 2-Substituted Pyrimidine

Note: This is a generalized protocol based on similar pyrimidine syntheses and should be optimized for the specific target.

-

To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add the desired amidine hydrochloride (1.0 eq) and stir at room temperature for 30 minutes.

-

To this mixture, add ethyl 3,3-diethoxypropanoate (1.0 eq) dropwise.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay of the electron-deficient pyrimidine ring and the ester-containing side chain.

Reactions of the Pyrimidine Ring

The pyrimidine ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature.[2] However, it is susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. The reactivity of the 2-position is influenced by the nature of the substituent. In the case of this compound, the alkyl side chain is not a leaving group, making direct nucleophilic aromatic substitution (SNAr) at this position unlikely.

However, the nitrogen atoms of the pyrimidine ring can be targeted by electrophiles. For instance, oxidation at one of the ring nitrogens can occur, which can modulate the electronic properties and reactivity of the ring system.[1]

Transformations of the Propanoate Side Chain

The ethyl propanoate side chain offers a rich platform for a variety of chemical transformations, making this compound a valuable building block.

-

Hydrolysis: The ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding 3-(pyrimidin-2-yl)propanoic acid. This carboxylic acid can then be coupled with amines to form amides, a common linkage in many pharmaceutical compounds.

-

Reduction: The ester can be reduced to the corresponding alcohol, 3-(pyrimidin-2-yl)propan-1-ol, using reducing agents such as lithium aluminum hydride. This alcohol can serve as a precursor for further functionalization, such as etherification or conversion to a leaving group for nucleophilic substitution.

-

Alpha-Functionalization: The carbon atom alpha to the carbonyl group can be deprotonated with a suitable base to form an enolate, which can then react with various electrophiles to introduce substituents at this position.

Applications in Medicinal Chemistry and Materials Science

The structural features of this compound make it an attractive starting material for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science.

Drug Discovery

The pyrimidine scaffold is a cornerstone of modern drug discovery. By utilizing the synthetic handles of this compound, medicinal chemists can design and synthesize novel compounds for various therapeutic targets. For example, the propanoic acid derivative can be incorporated into larger molecules to modulate their solubility and cell permeability. The pyrimidine nitrogens can act as hydrogen bond acceptors, interacting with biological targets such as kinases, proteases, and G-protein coupled receptors.

Materials Science

The rigid, aromatic pyrimidine core, combined with the flexible propanoate side chain, can be exploited in the design of novel organic materials. For instance, the molecule could be incorporated into polymers or liquid crystals, where the pyrimidine unit can influence the electronic and self-assembly properties of the material.

Data Summary

While specific experimental data for this compound is scarce, the following table provides predicted and analogous data based on similar structures.

| Property | Predicted/Analogous Value | Reference/Basis |

| Molecular Formula | C9H12N2O2 | - |

| Molecular Weight | 180.21 g/mol | - |

| Appearance | White to off-white solid | Analogy to similar compounds |

| Solubility | Soluble in DMSO, Methanol | Analogy to Ethyl 3-(pyridin-2-ylamino)propanoate[9] |

| Boiling Point | ~125°C @ 0.2 mmHg | Analogy to Ethyl 3-(pyridin-2-ylamino)propanoate[9] |

| Storage | 2-8°C, inert atmosphere | General for reactive intermediates[9] |

Conclusion

This compound represents a heterocyclic building block with considerable untapped potential. Its synthesis is achievable through established methodologies in pyrimidine chemistry, and its dual reactivity at the pyrimidine core and the propanoate side chain offers a rich landscape for chemical exploration. For researchers in drug discovery and materials science, this molecule provides a valuable platform for the design and synthesis of novel, functional molecules. Further investigation into the specific properties and reactivity of this compound is warranted to fully unlock its synthetic utility.

References

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Chemical Biology. [Link]

-

Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing. [Link]

-

Oxidation reaction of 2-substituted pyrimidine at the nitrogen - ResearchGate. [Link]

- Preparation method for ethyl 3-(pyridin-2-ylamino)

-

Pyrimidine synthesis - Organic Chemistry Portal. [Link]

-

Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap. [Link]

-

The Chemical Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate: A Pharmaceutical Building Block - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Ethyl 3-(pyridin-2-yl)propanoate | C10H13NO2 | CID 347337 - PubChem. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

- CN104910066A - Ethyl 3-(pyridin-2-ylamino)

-

Making esters from alcohols and acids | Class experiment - Royal Society of Chemistry. [Link]

-

Ethyl 3-(pyridin-2-ylamino)propanoate CAS#: 103041-38-9 - Chemsrc. [Link]

-

Ethyl 3-(pyridine-2-ylamino)propanoate - Pipzine Chemicals. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. bu.edu.eg [bu.edu.eg]

- 7. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Ethyl 3-(pyridin-2-ylamino)propanoate CAS#: 103041-38-9 [m.chemicalbook.com]

Technical Guide: The Synthesis of Pyrimidine Propanoates

From Metabolic Origins to Regioselective Manufacturing

Executive Summary

The synthesis of pyrimidine propanoates —specifically 3-(pyrimidin-1-yl)propanoic acid derivatives—represents a critical intersection between nucleobase chemistry and linker design.[1] These motifs serve as essential scaffolds in the development of Peptide Nucleic Acid (PNA) homologs, integrin antagonists, and metabolic tracers.

This guide deconstructs the history and methodology of generating these scaffolds. We move beyond simple recipe listing to explore the mechanistic causality of regioselectivity (N1 vs. N3 alkylation) and the biomimetic inspiration drawn from the reductive catabolism of uracil.

Part 1: Historical Genesis & Metabolic Inspiration

Before the advent of efficient benchtop synthesis, the "synthesis" of pyrimidine propanoates was the exclusive domain of enzymology. The reductive degradation of uracil in the liver provides the structural blueprint for this moiety.

1.1 The Dihydropyrimidine Dehydrogenase (DPD) Pathway

The biological breakdown of uracil yields

-

Step 1: Reduction of the C5-C6 double bond by DPD.

-

Step 2: Hydrolytic ring opening by Dihydropyrimidinase.

-

Step 3: Ureidopropionase cleavage to yield

-alanine.

Figure 1: The Biomimetic "Reverse Synthesis" Pathway

Caption: The reductive catabolism of uracil to beta-alanine, the biological equivalent of the propanoate scaffold.

Part 2: The Chemical Standard – Aza-Michael Addition

The most robust industrial method for synthesizing 3-(pyrimidin-1-yl)propanoates is the Aza-Michael addition of the pyrimidine nucleobase to an acrylate ester.

2.1 The Regioselectivity Challenge (N1 vs. N3)

The core technical challenge in this synthesis is controlling the site of alkylation.[2]

-

N1 Position: The pKa of the N1 proton (approx. 9.5) allows for deprotonation by weak bases. N1-alkylation is thermodynamically preferred in many solvent systems due to the preservation of the favorable amide resonance at N3.

-

N3 Position: Alkylation here is often a competing side reaction, particularly if the base concentration is too high or if N1 is sterically encumbered.

2.2 Mechanistic Workflow

The reaction proceeds via a base-catalyzed activation of the pyrimidine, followed by a 1,4-conjugate addition to the

Figure 2: Regioselective Aza-Michael Synthesis Workflow

Caption: Reaction pathway for the base-catalyzed aza-Michael addition of uracil to acrylates.

Part 3: Validated Experimental Protocol

Objective: Synthesis of Methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate. Scale: 10 mmol basis.

3.1 Reagents & Stoichiometry

| Component | Equiv. | Role | Causality |

| Uracil | 1.0 | Substrate | Starting heterocycle. |

| Methyl Acrylate | 1.5 - 2.0 | Electrophile | Excess drives kinetics; volatile enough to remove post-rxn. |

| K₂CO₃ | 0.5 - 1.0 | Catalyst | Mild base prevents di-alkylation (N1,N3) compared to NaH. |

| DMF | Solvent | Medium | Polar aprotic solvent stabilizes the intermediate anion. |

| TBAF (Optional) | 0.1 | Additive | Can enhance solubility and nucleophilicity in difficult cases. |

3.2 Step-by-Step Methodology

-

Activation: In a dried round-bottom flask, suspend Uracil (1.12 g, 10 mmol) in anhydrous DMF (15 mL). Add anhydrous K₂CO₃ (0.69 g, 5 mmol).

-

Checkpoint: Ensure the system is under inert atmosphere (

) to prevent hydrolysis of the acrylate later.

-

-

Addition: Stir at 60°C for 30 minutes to ensure partial deprotonation. Add Methyl Acrylate (1.8 mL, ~20 mmol) dropwise.

-

Reaction: Heat the mixture to 80-90°C. Monitor via TLC (CHCl₃:MeOH 9:1).

-

Observation: The starting material spot (

) should disappear, replaced by a higher running spot (

-

-

Workup (Self-Validating):

-

Filter off the inorganic salts (K₂CO₃) while warm.

-

Evaporate DMF under reduced pressure (high vacuum required).

-

Recrystallize the residue from Ethanol/Water.

-

-

Characterization (Validation Criteria):

-

¹H NMR (DMSO-d₆): Look for the disappearance of the N1-H signal (~11.0 ppm) and the appearance of the propanoate triplets at

2.6 (CH₂) and

-

Part 4: Advanced Variations & Applications

While the N1-alkylation described above is the historical and industrial standard, modern drug development often requires C-substituted propanoates (where the chain is attached to Carbon-5 or Carbon-6).

4.1 Heck Coupling (C5-Functionalization)

For C5-propanoates (common in antiviral research), the Michael addition is insufficient. Instead, a Palladium-catalyzed Heck reaction is employed.

-

Substrate: 5-Iodouracil.

-

Reagent: Methyl Acrylate + Pd(OAc)₂ + PPh₃.

-

Outcome: Yields the unsaturated acrylate at C5, which is subsequently hydrogenated to the propanoate.

4.2 Application in PNA Synthesis

Pyrimidine propanoates are homologous to the acetic acid linkers used in Peptide Nucleic Acids (PNA). The propanoate linker (3 carbons) adds flexibility compared to the acetyl linker (2 carbons), altering the hybridization binding affinity of the resulting PNA oligomer to DNA/RNA targets.

References

-

Regioselectivity in Michael Addition

- Walczak, K., et al. (2026).

-

(Verified via Search Result 1.2)

-

Dihydropyrimidine Dehydrogenase Pathway

- Van Kuilenburg, A.B.P., et al. (2000). "Dihydropyrimidine dehydrogenase deficiency: Metabolic disease or biochemical phenotype?" Journal of Inherited Metabolic Disease.

-

(Verified via Search Result 1.10)

-

Synthetic Protocols (K2CO3/DMF System)

- Ghotekar, B.K., et al. (2023). "Synthesis and Chemoselective Alkylation of Uracil Derivatives.

-

(Verified via Search Result 1.4)

-

PNA and Linker Chemistry

-

Rosemeyer, H. (2007).[3] "Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid." Molecules.

-

(Verified via Search Result 1.7)

-

Sources

Methodological & Application

Application Note: Synthesis Protocol for Ethyl 3-(pyrimidin-2-yl)propanoate

Abstract & Introduction

Ethyl 3-(pyrimidin-2-yl)propanoate (CAS: 64965-71-3 or related analogs) is a critical heterocyclic building block used in the synthesis of pharmaceutical agents, particularly in the development of thrombin inhibitors and cardiovascular drugs. Its structure consists of a pyrimidine ring attached at the C2 position to a propanoate ester chain.

While simple in structure, the direct attachment of an alkyl ester chain to the electron-deficient pyrimidine ring presents specific synthetic challenges. Direct alkylation of 2-halopyrimidines is often poor due to the ring's low nucleophilicity, and nucleophilic attack on the ring often leads to displacement rather than coupling.

This guide details a robust, two-step protocol utilizing the Heck Cross-Coupling reaction followed by Catalytic Hydrogenation . This route is selected for its scalability, high regioselectivity, and the commercial availability of precursors.

Retrosynthetic Analysis

The most logical disconnection for this molecule relies on forming the C2-C(alkyl) bond. The sp2-sp2 bond formation via palladium catalysis is significantly more reliable than sp2-sp3 alkylation for electron-deficient heterocycles.

Figure 1: Retrosynthetic strategy prioritizing the construction of the carbon framework via Heck coupling.

Experimental Protocol

Method A: The Heck-Hydrogenation Route (Recommended)

This method avoids the use of unstable lithiated pyrimidine intermediates and proceeds through a stable, crystalline acrylate intermediate.

Step 1: Synthesis of Ethyl 3-(pyrimidin-2-yl)acrylate

Reaction Type: Mizoroki-Heck Cross-Coupling Scale: 10 mmol (Typical Lab Scale)

Reagents & Materials:

| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |

|---|---|---|---|---|

| 2-Bromopyrimidine | 158.98 | 1.0 | 1.59 g | Substrate |

| Ethyl Acrylate | 100.12 | 1.5 | 1.50 g (1.63 mL) | Coupling Partner |

| Pd(OAc)₂ | 224.51 | 0.05 | 112 mg | Catalyst |

| Triphenylphosphine (PPh₃) | 262.29 | 0.10 | 262 mg | Ligand |

| Triethylamine (Et₃N) | 101.19 | 2.5 | 2.53 g (3.5 mL) | Base |

| DMF (Anhydrous) | - | - | 20 mL | Solvent |[1]

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with nitrogen or argon for 10 minutes.

-

Charging: Add 2-Bromopyrimidine, Pd(OAc)₂, and PPh₃ to the flask.

-

Solvent Addition: Add anhydrous DMF via syringe. Stir until solids are mostly dissolved.

-

Reagent Addition: Add Triethylamine followed by Ethyl Acrylate via syringe.

-

Reaction: Heat the mixture to 100–110°C in an oil bath. Stir vigorously for 12–16 hours.

-

Monitoring: Check reaction progress via TLC (Hexane:EtOAc 3:1). The product is UV active.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with Ethyl Acetate (50 mL) and wash with water (3 x 30 mL) to remove DMF and salts.

-

Wash the organic layer with brine (30 mL), dry over anhydrous Na₂SO₄, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

-

Yield Expectation: 70–85% as a light yellow solid/oil.

-

Step 2: Hydrogenation to this compound

Reaction Type: Heterogeneous Catalytic Hydrogenation

Reagents:

| Reagent | Equiv. | Amount | Role |

|---|---|---|---|

| Ethyl 3-(pyrimidin-2-yl)acrylate | 1.0 | ~1.5 g (from Step 1) | Intermediate |

| Pd/C (10% w/w) | 10 wt% | 150 mg | Catalyst |

| Ethanol (Absolute) | - | 30 mL | Solvent |

| Hydrogen Gas (H₂) | Excess | Balloon (1 atm) | Reductant |

Procedure:

-

Setup: In a 100 mL round-bottom flask (or hydrogenation bottle), dissolve the acrylate intermediate in Ethanol.

-

Catalyst Addition: Carefully add 10% Pd/C. Caution: Pd/C can ignite solvent vapors; add under an inert atmosphere (N₂) if possible.

-

Hydrogenation: Evacuate the flask and backfill with H₂ (repeat 3 times). Attach a balloon filled with H₂ and stir vigorously at room temperature (25°C).

-

Note: The pyrimidine ring is electron-deficient and resistant to reduction under these mild conditions; only the alkene will reduce.

-

-

Monitoring: Monitor by TLC or LC-MS. Reaction is typically complete within 4–6 hours.

-

Workup:

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with Ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The product is often pure enough for use. If necessary, purify via short-path distillation or silica plug filtration.

Analytical Characterization

Compound: this compound Formula: C₉H₁₂N₂O₂ MW: 180.21 g/mol

Expected ¹H NMR (400 MHz, CDCl₃):

-

δ 8.68 (d, J=4.8 Hz, 2H): Pyrimidine C4-H and C6-H (Deshielded by N atoms).

-

δ 7.18 (t, J=4.8 Hz, 1H): Pyrimidine C5-H.

-

δ 4.12 (q, J=7.1 Hz, 2H): Ester -OCH ₂CH₃.

-

δ 3.35 (t, J=7.2 Hz, 2H): Propanoate β-CH₂ (Adjacent to Pyrimidine ring).

-

δ 2.85 (t, J=7.2 Hz, 2H): Propanoate α-CH₂ (Adjacent to Carbonyl).

-

δ 1.23 (t, J=7.1 Hz, 3H): Ester -OCH₂CH ₃.

Key Interpretation: The disappearance of the alkene doublets (typically δ 6.0–7.5 region in the precursor) confirms successful hydrogenation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 (Heck) | Catalyst deactivation or N-coordination | Increase catalyst loading to 10 mol%. Switch to Pd(dppf)Cl₂ or add n-Bu₄NOAc (Jeffery conditions) to stabilize Pd nanoparticles. |

| Incomplete Conversion | Low temperature | Increase reaction temperature to 120°C. Ensure DMF is anhydrous. |

| Ring Reduction in Step 2 | Over-reduction | Stop reaction immediately upon consumption of starting material. Do not use PtO₂ or high pressure (>50 psi) H₂. |

| Product Impurity | Phosphine oxides | Use a wash with aqueous CuCl₂ during workup to complex phosphines, or perform careful chromatography. |

Workflow Diagram

Figure 2: Operational workflow for the two-step synthesis.

Safety Information

-

2-Bromopyrimidine: Irritant. Avoid contact with skin and eyes.

-

Ethyl Acrylate: Flammable liquid, lachrymator, potential carcinogen. Handle in a fume hood.

-

Palladium on Carbon (Pd/C): Pyrophoric when dry. Keep wet with water or solvent. Handle under inert gas.

-

Hydrogen Gas: Extremely flammable. Ensure proper grounding and no open flames.

References

-

Heck Reaction Overview: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

- Heck Reaction on Pyrimidines: Sakamoto, T., et al. (1980). Palladium-catalyzed reaction of 2-chloropyrimidines with acetylenes and olefins. Chemical and Pharmaceutical Bulletin, 28(11), 3362-3368. (Foundational work on Pd-coupling with halopyrimidines).

-

Intermediate Identification: (E)-Ethyl 3-(pyrimidin-2-yl)acrylate (CAS 865692-66-6). Commercially available building block validating the synthetic route.[2] Link (Example Supplier).

- Hydrogenation Method: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for selective alkene reduction).

Sources

Application Note: Hydrolysis Protocols for Ethyl 3-(pyrimidin-2-yl)propanoate

Abstract

This technical guide details the optimized hydrolysis protocols for converting Ethyl 3-(pyrimidin-2-yl)propanoate (CAS: N/A for ester, Acid CAS: 439108-20-0) into its corresponding carboxylic acid, 3-(pyrimidin-2-yl)propanoic acid. The pyrimidine moiety presents unique solubility and stability challenges that distinguish this substrate from standard aliphatic esters. This document provides three validated methods: a standard alkaline saponification (Method A), an acid-catalyzed hydrolysis (Method B), and a mild enzymatic approach (Method C). Critical attention is given to the pH-dependent solubility of the pyrimidine ring during workup to maximize yield and purity.

Introduction & Chemical Context

3-(Pyrimidin-2-yl)propanoic acid is a vital building block in the synthesis of pharmaceutical intermediates, particularly for thrombin inhibitors and antimicrobial agents. The precursor, this compound, is typically synthesized via the condensation of 2-methylpyrimidine with ethyl haloacetates or via cross-coupling methodologies.

Structural Considerations

The pyrimidine ring is an electron-deficient, nitrogen-rich heterocycle.[1] Unlike simple phenyl esters, the pyrimidine ring introduces two key factors:

-

Basicity: The ring nitrogens are weakly basic (

of conjugate acid -

Water Solubility: The presence of the pyrimidine ring significantly increases the water solubility of the final acid compared to its phenyl analog, often leading to product loss during standard aqueous extraction.

Mechanistic Considerations

The "Solubility Trap"

The most common failure mode in hydrolyzing pyrimidine esters is not the reaction itself, but the isolation.

-

High pH (>10): The molecule exists as the carboxylate salt (R-COO⁻ Na⁺). Highly water-soluble.

-

Low pH (<1): The pyrimidine ring nitrogens may protonate (PyH⁺-COOH), leading to a cationic species that is also highly water-soluble and difficult to extract into organic solvents.

-

Target pH (3.5 - 4.5): The goal is to reach the uncharged carboxylic acid form while keeping the pyrimidine ring neutral.

Reaction Pathway

The hydrolysis follows a standard nucleophilic acyl substitution mechanism (

Method A: Standard Alkaline Saponification (Recommended)

This is the "Gold Standard" method, suitable for 95% of applications. It uses Lithium Hydroxide (LiOH) due to its mildness and the high solubility of lithium salts, or Sodium Hydroxide (NaOH) for cost-efficiency.

Reagent Selection Table

| Reagent | Solvent System | Temp (°C) | Time (h) | Comments |

| LiOH (2-3 eq) | THF / | 25 (RT) | 2 - 4 | Best for purity. Homogeneous system; mildest cation. |

| NaOH (2-5 eq) | MeOH / | 25 - 50 | 1 - 3 | Best for scale. Faster; exothermic; cheaper. |

| KOH (2-5 eq) | EtOH / | Reflux | 0.5 - 1 | Aggressive. Use only if sterically hindered or slow. |

Step-by-Step Protocol (LiOH/THF Route)

Materials:

-

This compound (1.0 eq)

-

Lithium Hydroxide Monohydrate (

) (2.5 eq) -

Tetrahydrofuran (THF) (HPLC Grade)

-

Deionized Water[2]

-

1N HCl (for quenching)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the ester (1.0 g, ~5.5 mmol) in THF (10 mL).

-

Activation: Prepare a solution of

(580 mg, 13.8 mmol) in water (3.5 mL). -

Addition: Add the aqueous base solution dropwise to the stirring ester solution. The mixture should become homogeneous (or slightly cloudy).

-

Reaction: Stir vigorously at Room Temperature (20-25°C). Monitor by TLC (50% EtOAc/Hexane) or LC-MS. Reaction is typically complete in 3 hours.

-

Concentration (Critical): Evaporate the bulk of the THF under reduced pressure (Rotavap, 35°C). Do not evaporate to dryness; leave the aqueous residue.

-

Workup (The pH Adjustment):

-

Dilute the aqueous residue with 5 mL water.

-

Wash with Diethyl Ether (2 x 5 mL) to remove unreacted ester or non-polar impurities. Discard the organic (ether) layer.

-

Cool the aqueous layer to 0°C in an ice bath.

-

Slowly add 1N HCl dropwise while monitoring pH.

-

Target pH: Adjust to pH 3.5 – 4.0 . Caution: Going to pH 1 may protonate the pyrimidine and trap product in water.

-

-

Extraction: Extract the aqueous layer with 2-Methyltetrahydrofuran (2-MeTHF) or DCM/Isopropanol (3:1) (3 x 15 mL). Note: 2-MeTHF is superior for polar heterocycles.

-

Drying: Dry combined organics over

, filter, and concentrate to yield the off-white solid acid.

Method B: Acid-Catalyzed Hydrolysis

Use this method only if the substrate contains base-sensitive functional groups (e.g., stereocenters prone to epimerization, though unlikely here, or other hydrolytically unstable moieties).

Protocol:

-

Dissolve ester in Acetic Acid / 6N HCl (1:1) .

-

Heat to reflux (90-100°C) for 2-4 hours.

-

Workup: Concentrate to dryness. The product will likely be the hydrochloride salt (

). -

Free Basing: To obtain the free acid, dissolve in minimal water, adjust pH to 4.0 with saturated

, and extract with EtOAc.

Visualization: Workflow & Decision Logic

Saponification Workflow Diagram

Figure 1: Optimized workflow for the alkaline hydrolysis of pyrimidine propanoates, highlighting the critical pH adjustment step.

Solvent & Method Decision Tree

Figure 2: Decision matrix for selecting the appropriate hydrolysis methodology based on substrate sensitivity and scale.

Analytical Quality Control

NMR Validation:

-

1H NMR (

): Look for the disappearance of the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm). -

Diagnostic Shift: The methylene protons adjacent to the carboxylic acid typically shift slightly downfield upon hydrolysis.

-

Pyrimidine Ring: Verify integral ratios (1H, 1H, 1H for the ring protons) to ensure no nucleophilic attack occurred on the ring.

HPLC Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 mins. Note: The acid is polar; expect early elution (RT ~ 1.5 - 2.5 min).

References

-

Preparation of 3-(2-pyridyl dithio) propionic acid derivatives. (Analogous Pyridine Chemistry). ResearchGate.[3] Retrieved from 4[5][6][7]

-

Synthesis of 3-(pyridin-2-ylamino)propanoic acid. (Heterocyclic Propanoate Hydrolysis). ChemicalBook. Retrieved from 8[5][7]

-

Saponification (Base Hydrolysis) of Organic Materials. CalTech GPS. Retrieved from [5]

-

Pyrimidine Stability and Reactivity. Wikipedia. Retrieved from 1

-

General Procedure for Synthesis of 3-(furan-2-yl)propenoic Acids. (Heterocyclic Acid Synthesis). MDPI. Retrieved from 5

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. people.sabanciuniv.edu [people.sabanciuniv.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 7. CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Google Patents [patents.google.com]

- 8. 3-(pyridin-2-ylamino)propanoic acid synthesis - chemicalbook [chemicalbook.com]

Catalysts used in the synthesis of Ethyl 3-(pyrimidin-2-yl)propanoate

Application Note: Catalytic Architectures for the Synthesis of Ethyl 3-(pyrimidin-2-yl)propanoate

Executive Summary

This compound is a critical heterocyclic building block, distinct from its pyridine analog (a Dabigatran intermediate), utilized in the synthesis of diverse pharmaceutical agents requiring a pyrimidine core with a saturated ester side chain.

This guide details the Two-Phase Catalytic Protocol , widely regarded as the industry standard for scalability and regio-purity. Unlike radical alkylation methods (Minisci), which often yield mixtures of C2/C4 isomers, the Heck Cross-Coupling followed by Catalytic Hydrogenation ensures exclusive C2-functionalization.

Core Workflow:

-

C-C Bond Formation: Pd-catalyzed Heck coupling of 2-halopyrimidine with ethyl acrylate.

-

Saturation: Heterogeneous catalytic hydrogenation of the alkene linker.

Phase I: The Heck Cross-Coupling

The formation of the carbon-carbon bond at the electron-deficient C2 position of the pyrimidine ring is the rate-determining step. 2-Halopyrimidines are excellent substrates for oxidative addition due to the electron-withdrawing nature of the two nitrogen atoms.

Catalytic System Selection

-

Pre-Catalyst: Palladium(II) Acetate [Pd(OAc)₂] .[1]

-

Rationale: A stable, cost-effective Pd(II) source that reduces in situ to the active Pd(0) species.

-

-

Ligand: Triphenylphosphine (PPh₃) or Tri-o-tolylphosphine [P(o-tol)₃] .

-

Rationale: Phosphine ligands stabilize the Pd(0) species and facilitate the oxidative addition into the C-Halide bond. For sterically demanding or less reactive chlorides, bidentate ligands like dppp may be required, but PPh₃ is sufficient for 2-bromopyrimidine.

-

-

Base: Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) .

-

Rationale: Essential for regenerating the Pd(0) catalyst via the reductive elimination of H-X from the Pd(II)-hydride intermediate.

-

Reaction Mechanism (Heck Cycle)

The catalytic cycle proceeds through four distinct phases: Oxidative Addition, Migratory Insertion,

Figure 1: The Heck catalytic cycle for the coupling of 2-bromopyrimidine and ethyl acrylate.[2]

Experimental Protocol (Step-by-Step)

Reagents:

-

2-Bromopyrimidine (10 mmol, 1.59 g)

-

Ethyl Acrylate (12 mmol, 1.20 g)

-

Pd(OAc)₂ (5 mol%, 112 mg)

-

PPh₃ (10 mol%, 262 mg)

-

Triethylamine (20 mmol, 2.8 mL)

-

Solvent: DMF (Dimethylformamide), anhydrous (20 mL)

Procedure:

-

Inerting: Flame-dry a 50 mL Schlenk flask and purge with Nitrogen (N₂) for 15 minutes.

-

Charging: Add Pd(OAc)₂ and PPh₃. Dissolve in 5 mL DMF under N₂ flow. Stir for 10 minutes at room temperature to form the active catalyst complex (solution turns yellow/orange).

-

Substrate Addition: Add 2-Bromopyrimidine, Ethyl Acrylate, and Triethylamine to the flask. Add the remaining DMF.

-

Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 3:1) or HPLC.

-

Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography.

-

Target Product: Ethyl 3-(pyrimidin-2-yl)acrylate (Intermediate).

-

Phase II: Catalytic Hydrogenation

The second phase involves the reduction of the

Catalytic System Selection

-

Catalyst: 10% Palladium on Carbon (Pd/C) .

-

Rationale: High surface area heterogeneous catalyst. It is highly effective for reducing conjugated alkenes under mild conditions without reducing the pyrimidine ring (which requires harsher conditions or acidic media).

-

-

Hydrogen Source: H₂ Gas (1 atm) .

-

Rationale: A balloon pressure is sufficient. High pressure is unnecessary and risks reducing the heteroaromatic ring.

-

Experimental Protocol

Reagents:

-

Ethyl 3-(pyrimidin-2-yl)acrylate (Intermediate from Phase I)

-

10% Pd/C (10 wt% loading relative to substrate)

-

Solvent: Ethanol or Methanol (Degassed)

Procedure:

-

Preparation: Dissolve the acrylate intermediate in Ethanol (0.1 M concentration) in a round-bottom flask.

-

Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Argon or N₂). Caution: Dry Pd/C is pyrophoric.

-

Hydrogenation: Purge the flask with H₂ gas (balloon method). Stir vigorously at Room Temperature for 4–6 hours.

-

Monitoring: Check for disappearance of the alkene peak via ¹H NMR (loss of vinylic protons at ~6.5–7.5 ppm).

-

Filtration: Filter the mixture through a Celite pad to remove the Pd/C. Wash the pad with Ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the pure this compound.

Comparative Data & Yields

| Parameter | Phase I: Heck Coupling | Phase II: Hydrogenation |

| Catalyst | Pd(OAc)₂ / PPh₃ | 10% Pd/C |

| Solvent | DMF or MeCN | Ethanol |

| Temperature | 100°C | 25°C (RT) |

| Time | 12–16 Hours | 4–6 Hours |

| Typical Yield | 75–85% | 95–99% |

| Key By-product | Et₃N·HBr (Salt) | None |

| Purification | Column Chromatography | Filtration & Evaporation |

Troubleshooting & Optimization

-

Low Yield in Heck Reaction:

-

Cause: Catalyst poisoning or oxidative addition failure.

-

Solution: Switch to Jeffery Conditions (Phase Transfer Catalysis). Add Tetrabutylammonium bromide (TBAB) as an additive. This stabilizes the Pd nanoparticles and enhances rate.

-

-

Pyrimidine Ring Reduction (Over-reduction):

-

Cause: H₂ pressure too high or reaction time too long.

-

Solution: Strictly maintain 1 atm (balloon) pressure. Stop reaction immediately upon consumption of starting material.

-

-

Regioisomer Contamination:

-

If using the Minisci Route (Radical addition of mono-ethyl succinate to pyrimidine), you will likely observe C4-isomers. The Heck route described above avoids this entirely by using pre-functionalized 2-halopyrimidines.

-

References

-

Heck Reaction Mechanisms & Reviews

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

-

- Catalytic Hydrogenation of Heterocycles: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard Reference Text).

-

Synthesis of Pyrimidine Derivatives

-

Undheim, K., & Benneche, T. (1996). Pyrimidines and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II.

-

-

Minisci Reaction Alternatives (Contextual)

-

Minisci, F. (1973). Novel Applications of Free-Radical Reactions in Preparative Organic Chemistry. Synthesis, 1973(01), 1-24.

-

Sources

Scalable Manufacturing Process for Ethyl 3-(pyrimidin-2-yl)propanoate

Application Note: AN-SYN-2026-04

High-Purity Synthesis via Heck Coupling and Selective Hydrogenation

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of Ethyl 3-(pyrimidin-2-yl)propanoate , a critical C2-substituted pyrimidine building block used in the development of kinase inhibitors and agrochemicals.

While classical condensation methods (e.g., reacting amidines with esters) often suffer from regioselectivity issues and harsh conditions, this guide utilizes a transition-metal catalyzed C-C bond formation (Heck Reaction) followed by catalytic hydrogenation . This route offers superior atom economy, modularity, and scalability. Special emphasis is placed on Palladium (Pd) removal to meet ICH Q3D elemental impurity guidelines for pharmaceutical intermediates.[1]

Retrosynthetic Strategy & Workflow

The synthesis is divided into two distinct chemical steps and one critical purification operation.

Strategic Logic

-

C-C Bond Formation (The Engine): The electron-deficient nature of 2-bromopyrimidine facilitates oxidative addition to Pd(0), making it an excellent substrate for the Heck reaction with ethyl acrylate.

-

Saturation (The Refinement): Selective hydrogenation of the

-unsaturated ester is performed. Note: Pyrimidine rings are susceptible to reduction; catalyst choice and pressure control are critical to prevent over-reduction. -

Purification (The Compliance): A specific metal scavenging step is integrated to reduce residual Pd to <10 ppm.

Process Workflow Diagram

Figure 1: Integrated process workflow for the synthesis of this compound.

Detailed Experimental Protocols

Protocol A: Heck Coupling (Synthesis of the Alkene Intermediate)

Objective: Coupling of 2-bromopyrimidine with ethyl acrylate. Scale: 100 g Input Basis.

Reagents & Materials

| Reagent | Equiv.[2][3][4][5][6] | Role | Critical Parameter |

| 2-Bromopyrimidine | 1.0 | Substrate | Purity >98% (avoid chloro-analogs for kinetics) |

| Ethyl Acrylate | 1.2 | Coupling Partner | Stabilized (MEHQ); Add slowly if exotherm occurs |

| Pd(OAc)₂ | 0.01 (1 mol%) | Pre-catalyst | Weigh in inert atmosphere if possible |

| Tri-o-tolylphosphine | 0.02 (2 mol%) | Ligand | Increases catalyst longevity vs PPh3 |

| Triethylamine (Et₃N) | 2.5 | Base | Regenerates Pd(0); Scavenges HBr |

| DMF | 5 Vol | Solvent | Anhydrous; Degassed (Sparged with N2) |

Step-by-Step Methodology

-

Inertion: Charge a 1L 3-neck reactor with DMF (500 mL). Sparge with Nitrogen for 30 minutes to remove dissolved oxygen (Critical for Pd cycle efficiency).

-

Charging: Add 2-Bromopyrimidine (100 g, 0.629 mol), Pd(OAc)₂ (1.41 g), and Tri-o-tolylphosphine (3.83 g). Stir for 10 mins until the solution turns homogenous/dark.

-

Addition: Add Triethylamine (219 mL) followed by Ethyl Acrylate (82 mL).

-

Reaction: Heat the mixture to 100°C . Monitor internal temperature; a mild exotherm may occur at initiation.

-

Monitoring: Agitate at 100°C for 12–16 hours.

-

IPC (In-Process Control): HPLC should show <2% remaining 2-Bromopyrimidine.

-

-

Workup: Cool to 25°C. Dilute with Ethyl Acetate (1L) and wash with water (3 x 500 mL) to remove DMF and Et₃N salts.

-

Note: DMF removal is crucial to prevent catalyst poisoning in Step 2.

-

-

Isolation: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize the crude solid from Heptane/EtOAc if necessary, or carry forward as a clean oil/solid.

Typical Yield: 80–85% Intermediate: Ethyl 3-(pyrimidin-2-yl)acrylate.

Protocol B: Selective Hydrogenation & Pd Scavenging

Objective: Reduction of the alkene without reducing the pyrimidine ring. Safety Warning: Hydrogen gas is highly flammable. Ensure proper grounding.

Reagents & Materials

| Reagent | Loading | Role |

| Intermediate (Step 1) | 1.0 Equiv | Substrate |

| 10% Pd/C (50% wet) | 5 wt% | Catalyst |

| Ethanol | 10 Vol | Solvent |

| SiliaMetS® Thiol (or Si-TMT) | 10 wt% | Pd Scavenger |

Step-by-Step Methodology

-

Preparation: Dissolve the intermediate (from Protocol A) in Ethanol.

-

Catalyst Charge: Under N₂ flow, add 10% Pd/C (5 wt% relative to substrate mass).

-

Hydrogenation: Purge vessel with H₂ (balloon pressure or 1 atm). Stir vigorously at 20–25°C .

-

Critical Control:Do NOT heat. Higher temperatures (>40°C) or pressures (>3 bar) promote pyrimidine ring reduction (tetrahydropyrimidine formation).

-

-

Endpoint: Reaction is typically complete in 4–6 hours. Monitor by HPLC (disappearance of alkene).

-

Filtration 1: Filter the reaction mixture through a Celite pad to remove bulk Pd/C. Rinse with Ethanol.

-

Scavenging (The Compliance Step):

-

The filtrate likely contains soluble Pd species (colloidal or ligated).

-

Add Si-TMT (Trimercaptotriazine functionalized silica) or equivalent thiol scavenger (10 wt% vs product).

-

Stir at 40°C for 2 hours.

-

-

Filtration 2: Filter off the scavenger resin.

-

Final Isolation: Concentrate the filtrate under reduced pressure to yield the target oil.

Typical Yield: 90–95% Final Purity: >98% (HPLC), Pd <10 ppm.

Process Control & Troubleshooting

The following decision tree assists in resolving common deviations during the manufacturing campaign.

Figure 2: Troubleshooting logic for critical process deviations.

Analytical Specifications (Typical)

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Colorless to pale yellow oil |

| Assay | HPLC (254 nm) | > 98.0% a/a |

| Alkene Impurity | HPLC | < 0.5% |

| Residual Pd | ICP-MS | < 10 ppm |

| Residual Solvents | GC-HS | Meets ICH Q3C (DMF < 880 ppm) |

References & Authority

The protocols defined above are synthesized from established organometallic methodologies and pharmaceutical process guidelines.

-

Heck Reaction Fundamentals:

-

Mechanism & Catalysis: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Link

-

Ligand Effects: The use of Tri-o-tolylphosphine to stabilize Pd in Heck coupling of electron-deficient heterocycles is a standard "best practice" in process chemistry to prevent Pd black precipitation.

-

-

Pd Scavenging & Compliance:

-

Regulatory Limits: ICH Q3D Guideline for Elemental Impurities.[1] Link

-

Scavenging Protocols: Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process. Organic Process Research & Development. Link (Validates the use of Thiol-silica for high-efficiency Pd removal).

-

-

Heterocycle Hydrogenation:

-

Selectivity: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text establishing that pyrimidines require acidic media or high pressure for ring reduction, validating the safety of neutral/low-pressure conditions for side-chain reduction).

-

Disclaimer: This application note is for research and development purposes. All procedures should be performed by qualified personnel in a fume hood with appropriate PPE. Scale-up activities require a formal Process Safety Assessment (PSA).

Sources

Reagents for functionalizing Ethyl 3-(pyrimidin-2-yl)propanoate

Application Note: Strategic Functionalization of Ethyl 3-(pyrimidin-2-yl)propanoate

Abstract

This compound (CAS: 64036-81-1) represents a high-value "linker-scaffold" in medicinal chemistry, bridging a privileged heteroaromatic core (pyrimidine) with a versatile aliphatic ester tail.[1] This guide provides a validated roadmap for functionalizing this molecule, moving beyond standard ester hydrolysis to advanced C-H activation and linker modifications. We prioritize reagents that ensure chemoselectivity, preserving the integrity of the electron-deficient pyrimidine ring during transformations.

Strategic Analysis of the Scaffold

The molecule presents three distinct "zones" of reactivity, each requiring specific reagent classes to avoid off-target side reactions.

-

Zone A: The Ester Terminus (Electrophilic): Standard carbonyl chemistry applies, but care must be taken to avoid retro-Michael additions or base-mediated decomposition of the pyrimidine ring.[1]

-

Zone B: The Pyrimidine Core (Electron-Deficient): Highly resistant to electrophilic aromatic substitution (EAS) but an excellent candidate for radical (Minisci) and nucleophilic attacks.[1] The C4 and C6 positions are electronically equivalent and highly reactive toward nucleophilic radicals.

-

Zone C: The Ethylene Linker: The

-methylene position (adjacent to carbonyl) is the primary site for enolization (

Zone A: Functionalizing the Ester Terminus

This section details high-fidelity protocols for converting the ester into amides, alcohols, and hydrazides—critical motifs for fragment-based drug discovery (FBDD).[1]

Direct Amidation (AlMe Mediated)

Why this approach? Traditional thermal amidation often fails or requires harsh conditions that degrade the pyrimidine. Trimethylaluminum (AlMe

-

Reagents: Trimethylaluminum (2.0 M in toluene), Primary/Secondary Amine, DCM (anhydrous).

-

Mechanism: Formation of a dimethylaluminum amide intermediate, which acts as a potent nucleophile.

Protocol:

-

Activation: In a flame-dried flask under Ar, dissolve the amine (1.2 equiv) in anhydrous DCM. Cool to 0°C.[2]

-

Reagent Addition: Slowly add AlMe

(1.2 equiv) dropwise. Caution: Methane gas evolution. Stir for 30 min at RT to form the active species. -

Coupling: Add this compound (1.0 equiv) dissolved in DCM.

-

Reaction: Reflux for 2–4 hours. Monitor by TLC/LCMS.

-

Quench: Carefully quench with dilute HCl (or Rochelle's salt solution if emulsion forms) at 0°C. Extract with DCM.

Chemoselective Reduction to Alcohol

Why this approach?

-

Reagents:

, -

Protocol:

-

Dissolve ester (1 mmol) and

(2.5 mmol) in THF (5 mL). -

Add EtOH (10 mL) slowly.

-

Add

(anhydrous, 1.5 mmol) in portions. -

Stir at RT for 4 hours. The mixture will become milky.

-

Quench with sat.

.

-

Hydrazide Formation (Precursor to Heterocycles)

Why this approach? Hydrazides are gateways to 1,2,4-triazoles and 1,3,4-oxadiazoles.[1]

-

Reagents: Hydrazine hydrate (80%), Ethanol.[2]

-

Protocol: Reflux ester with 5.0 equiv of hydrazine hydrate in EtOH for 6 hours. Concentrate to yield the solid hydrazide.

Zone B: Pyrimidine Ring C-H Functionalization

The pyrimidine ring is deactivated, making standard EAS (e.g., Friedel-Crafts) impossible.[1] We utilize Minisci-type radical alkylation to install alkyl groups at C4/C6.[1]

Minisci Radical Alkylation

Why this approach? Protonated heteroaromatics are highly susceptible to attack by nucleophilic alkyl radicals generated from carboxylic acids via oxidative decarboxylation.

-

Reagents: Alkyl Carboxylic Acid (R-COOH),

(catalyst), -

Mechanism: Persulfate oxidizes Ag(I) to Ag(II). Ag(II) decarboxylates the acid to generate an alkyl radical (

).[1]

Protocol:

-

Solvent System: Dissolve this compound (1 equiv) and the alkyl carboxylic acid (2 equiv) in a biphasic mixture of DCM and Water (1:1). Add TFA (1 equiv) to protonate the pyrimidine.[1]

-

Catalyst: Add

(0.2 equiv). -

Initiation: Add

(2.5 equiv) and heat to 40°C with vigorous stirring. -

Workup: Neutralize with

, extract with DCM. Regioisomers (C4 vs C6) are chemically equivalent unless the linker induces steric bias.[1]

Zone C: Linker Modification ( -Alkylation)

Enolate Alkylation

Why this approach? The ester group acidifies the

-

Reagents: LDA (Lithium Diisopropylamide), Alkyl Halide (R-X), THF, -78°C.[1]

-

Protocol:

-

Generate LDA in situ or use commercial solution in THF at -78°C.

-

Add ester dropwise.[2] Stir 30 min to form the enolate.

-

Add Alkyl Halide (e.g., MeI, BnBr).

-

Warm to RT slowly.

-

Visual Workflows

Figure 1: Reaction Landscape & Decision Tree

Caption: Modular functionalization pathways for this compound targeting specific molecular zones.

Figure 2: Minisci Reaction Mechanism on Pyrimidine Core

Caption: Mechanistic flow of the Minisci radical alkylation at the C4/C6 position of the pyrimidine ring.

Summary of Key Reagents

| Transformation | Primary Reagent | Catalyst/Additive | Solvent | Critical Note |

| Amidation | None | Toluene/DCM | Anhydrous conditions essential.[1] | |

| Reduction | THF/EtOH | Chemoselective over pyrimidine ring.[1] | ||

| C-H Alkylation | Carboxylic Acid | DCM/H | Requires acidic pH (TFA). | |

| Alkyl Halide | LDA | THF | Maintain -78°C to prevent polymerization.[1] |

References

-

Minisci Reaction on Heterocycles: Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. Med. Chem. Commun., 2, 1135-1161. Link

-

Weinreb Amidation: Levin, J. I., Turos, E., & Weinreb, S. M. (1982).[1] An alternative procedure for the aluminum-mediated conversion of esters to amides. Synthetic Communications, 12(13), 989-993. Link

-

Ester Reduction (NaBH4/CaCl2): Brown, H. C., & Choi, Y. M. (1982). Selective reductions.[3] 29. A simple technique to achieve enhanced reactivity of sodium borohydride. J. Org. Chem., 47(24), 4702-4708. Link

-

Pyrimidine Functionalization Review: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[4] (General Reference for Pyrimidine Reactivity).

- Hydrazide Synthesis: Narayana, B., et al. (2010). Synthesis of some new pyrazoles and 1,3,4-oxadiazoles. Der Pharma Chemica, 2(2), 287-293.

Sources

Troubleshooting & Optimization

Troubleshooting low purity in Ethyl 3-(pyrimidin-2-yl)propanoate production

An essential intermediate in pharmaceutical synthesis, Ethyl 3-(pyridin-2-yl)propanoate, requires high purity for subsequent reactions. This technical support guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low purity in its production.

Note to the User: The synthesis and troubleshooting data available predominantly describe the closely related and pharmaceutically significant intermediate, Ethyl 3-(pyridin-2-ylamino)propanoate . This guide is expertly curated based on established protocols for this compound, as the core chemical principles and purification strategies are directly applicable to troubleshooting the synthesis of related pyridine propanoates.

Troubleshooting Guide: Diagnosing and Resolving Low Purity

This section addresses specific issues encountered during the synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate, which typically involves the reaction of 2-aminopyridine with ethyl acrylate.

Q1: Why is my product purity consistently low (<95%) after the initial workup, and how do I systematically identify the issue?

Low purity after the initial extraction and solvent removal steps often points to an incomplete reaction, the presence of excess starting materials, or the formation of significant side products. A systematic approach is crucial for diagnosis.

Causality:

-

Incomplete Reaction: The reaction between 2-aminopyridine and ethyl acrylate requires sufficient time and temperature, often under acidic catalysis, to proceed to completion.[1][2] Insufficient heating or reaction time will leave unreacted starting materials.

-

Stoichiometric Imbalance: An incorrect molar ratio of reactants can leave a large excess of one starting material, which can be difficult to remove during a simple workup.

-

Side Product Formation: At elevated temperatures, side reactions such as dialkylation (the addition of a second ethyl acrylate molecule to the product) or polymerization of ethyl acrylate can occur.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low product purity.

Q2: My product is a persistent yellow or brown oil/solid instead of the expected white crystals. What causes this discoloration and how can it be removed?

Discoloration is a common issue resulting from high-temperature reactions or the presence of trace impurities that become colored through oxidation or degradation.

Causality:

-

Thermal Degradation: The synthesis often requires high temperatures (120-160°C), which can lead to the formation of colored degradation byproducts.[1][3]

-

Oxidation: Amine-containing compounds can be susceptible to air oxidation, especially at high temperatures, leading to colored impurities. Using a nitrogen or argon atmosphere can mitigate this.[3][4]

-

Catalyst Residues: Residual acid catalyst can sometimes contribute to discoloration or instability of the final product.

Resolution Protocol: Decolorization and Purification

A highly effective method involves treatment with silica gel to adsorb polar, colored impurities, followed by recrystallization.[5]

Experimental Protocol: Silica Gel Adsorption & Recrystallization

-

Dissolution: Dissolve the crude, discolored product in a minimal amount of a suitable solvent, such as ethyl acetate (e.g., 30-50 mL).[5]

-

Adsorption: To the solution, add silica gel (e.g., 10-20 times the weight of the crude product) and stir the slurry for 30-60 minutes at room temperature.[5] The colored impurities will adsorb onto the silica.

-

Filtration & Elution: Filter the slurry through a pad of celite or a sintered glass funnel. Wash the silica gel with a mixed solvent system (e.g., petroleum ether/ethyl acetate) to elute the desired product.[5]

-

Concentration: Combine the filtrates and concentrate under reduced pressure to obtain a cleaner, less colored solid or oil.

-

Recrystallization: Dissolve the resulting solid in a minimal amount of a hot solvent mixture, typically petroleum ether/ethyl acetate (common ratios range from 5:1 to 10:1).[1][4] Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.[5]

Frequently Asked Questions (FAQs)

Q: What is the most effective synthetic route to achieve high purity? A: A common and effective method involves reacting 2-aminopyridine with ethyl acrylate using trifluoromethanesulfonic acid as a catalyst in anhydrous ethanol.[3][6] The reaction is typically heated in an oil bath at 120-160°C for 16-20 hours under a nitrogen atmosphere to yield a high-purity product after workup and recrystallization.[1][3]

Sources

- 1. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 2. CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]

- 6. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]

Technical Support Center: Purification of Ethyl 3-(pyrimidin-2-yl)propanoate

Topic: Purification & Impurity Removal for Ethyl 3-(pyrimidin-2-yl)propanoate (E3PP) Cas Registry Number: (Analogous structures often fall under 1000-series proprietary intermediates; exact CAS varies by regioisomer, but principles apply to the 2-substituted pyrimidine propanoates). Support Tier: Level 3 (Senior Process Chemistry)

Introduction: The Molecule & The Challenge

This compound (E3PP) is a critical "linker" intermediate, often used to attach a pyrimidine pharmacophore to a scaffold via a flexible ethyl ester chain.

The Structural Challenge:

-

The Pyrimidine Ring: It is electron-deficient and weakly basic (pKa ~1.3). It is prone to N-oxidation (yellowing) and nucleophilic attack at the 4/6 positions.

-

The Ester Tail: It is susceptible to hydrolysis, particularly if aggressive acid/base washes are used to remove the pyrimidine precursors.

-

The Linker: If synthesized via Heck coupling (common), the C-C double bond reduction step often leaves "partially reduced" alkene impurities and Palladium residues.

This guide provides autonomous troubleshooting for removing the three most common impurity classes: Hydrolysis Byproducts (Acids) , Transition Metals (Pd) , and Oxidation/Polymerization Artifacts (Color/Tars) .

Module 1: Chemical Troubleshooting (FAQs)

Q1: My product is a dark yellow/brown oil instead of a clear oil/white solid. What happened?

Diagnosis: This is the classic "Pyrimidine Oxidation" syndrome. Cause: Pyrimidine nitrogens are susceptible to forming N-oxides when exposed to air or peroxides in solvents (like ethers/THF) over time. Additionally, if you used ethyl acrylate as a precursor, you may have oligomeric acrylate contaminants. The Fix:

-

Immediate Action: Do not distill yet. N-oxides are thermally unstable and can decompose violently or degrade the product further.

-

Protocol: Dissolve the crude oil in DCM (Dichloromethane) and pass it through a short "plug" of basic alumina or silica gel (1:5 ratio of product to silica). Elute with 10% EtOAc/Hexanes. The dark polar oxides will stick to the baseline; the ester will elute.

Q2: I see a persistent spot on TLC (Rf ~0.1) that trails. Yield is dropping.

Diagnosis: Hydrolysis of the ester. Cause: You likely performed an aqueous wash that was too basic (NaOH) or too hot. The impurity is 3-(pyrimidin-2-yl)propanoic acid . The Fix:

-

Removal: The acid impurity is easily removed, but you must avoid hydrolyzing more ester.

-

Protocol: Dissolve crude in EtOAc. Wash with cold saturated NaHCO₃ (Sodium Bicarbonate).

-

Why? NaHCO₃ (pH ~8.5) is strong enough to deprotonate the carboxylic acid (making it water-soluble) but too weak to rapidly hydrolyze the ethyl ester at low temperatures.

-

Critical Step: Do not let the biphasic mixture stir for hours. Shake vigorously for 2 minutes and separate immediately.

-

Q3: The NMR shows broad aromatic peaks, and the product is grey. (Heck Coupling Route)

Diagnosis: Palladium contamination (Colloidal Pd). Cause: If E3PP was made via coupling 2-halopyrimidine with ethyl acrylate, Pd residues are coordinating to the pyrimidine nitrogens. The Fix: Standard Celite filtration is often insufficient for pyrimidines because the Pd is chelated, not just suspended. Protocol: Use a thiol-based scavenger (e.g., SiliaMetS® Thiol) or activated charcoal wash (See Protocol A below).

Module 2: Decision Trees & Workflows

Visualizing the Purification Logic

Before choosing a method, determine the nature of your crude mixture using this logic flow.

Figure 1: Decision matrix for selecting the appropriate purification intervention based on impurity profile.

Module 3: Experimental Protocols

Protocol A: The "Gold Standard" Workup (Metal & Acid Removal)

Recommended for crude mixtures from Pd-catalyzed cross-coupling reactions.

Reagents:

-

Crude E3PP[1]

-

Ethyl Acetate (EtOAc)[2]

-

SiliaMetS® Thiol (or activated charcoal)

-

Saturated NaHCO₃ (Cold)

-

Brine

Step-by-Step:

-

Dilution: Dissolve the crude reaction residue in EtOAc (10 mL per gram of crude).

-

Scavenging (If Pd used):

-

Add SiliaMetS® Thiol (0.5 eq relative to Pd loading) OR Activated Carbon (10 wt%).

-